5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound with the molecular formula C15H15NO5S It is a derivative of benzoic acid, characterized by the presence of methoxy and methylsulfonylamino groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The initial step involves the nitration of 5-methoxybenzoic acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The amino group is subsequently sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to form the methylsulfonylamino derivative.
Coupling: Finally, the methylsulfonylamino derivative is coupled with 3-bromobenzoic acid under Suzuki-Miyaura coupling conditions using a palladium catalyst to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The methylsulfonylamino group can be reduced to a methylamino group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: 5-Hydroxy-2-(3-methylsulfonylaminophenyl)benzoic acid.
Reduction: 5-Methoxy-2-(3-methylaminophenyl)benzoic acid.
Substitution: 5-(Substituted)-2-(3-methylsulfonylaminophenyl)benzoic acid.
Scientific Research Applications
5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
2-Methoxy-5-(methylsulfonyl)benzoic acid: Similar structure but lacks the additional phenyl ring.
5-Methoxy-2-(methylsulfonyl)aniline: Similar functional groups but different core structure.
5-Methoxy-2-(methylsulfonyl)phenylacetic acid: Similar functional groups but different core structure.
Uniqueness: 5-Methoxy-2-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both methoxy and methylsulfonylamino groups on the benzoic acid core, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Properties
IUPAC Name |
2-[3-(methanesulfonamido)phenyl]-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-12-6-7-13(14(9-12)15(17)18)10-4-3-5-11(8-10)16-22(2,19)20/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUCPSGZQTSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692075 |
Source
|
Record name | 3'-[(Methanesulfonyl)amino]-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-38-7 |
Source
|
Record name | 3'-[(Methanesulfonyl)amino]-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.